

Advanced Technical Guide & Safety Data Profile: 2-Bromo-N,5-dimethoxy-N-methylbenzamide

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Compound of Interest

Compound Name: *2-bromo-N,5-dimethoxy-N-methylbenzamide*

Cat. No.: *B14133723*

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Executive Summary

In modern drug discovery, the precise construction of complex molecular architectures requires building blocks that offer both high reactivity and strict chemoselectivity. **2-Bromo-N,5-dimethoxy-N-methylbenzamide** (CAS: 374803-67-5) is a highly specialized Weinreb amide utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), most notably in the development of bromodomain inhibitors[1].

Unlike standard amides or esters, this compound is engineered to undergo controlled nucleophilic acylation. As an Application Scientist, I frequently recommend this building block when a synthetic pathway requires the formation of a functionalized aryl ketone without the risk of over-addition to a tertiary alcohol. This whitepaper synthesizes the physicochemical properties, rigorous safety protocols (SDS), and self-validating experimental workflows required to handle this compound effectively.

Physicochemical Profiling & Structural Causality

Understanding the molecular anatomy of **2-bromo-N,5-dimethoxy-N-methylbenzamide** is critical for predicting its chemical behavior and potential hazards. The molecule features three

distinct functional domains:

- The Weinreb Amide Group (-CON(OMe)Me): Acts as a chelation-controlled electrophile.
- The Ortho-Bromo Substituent: Provides a handle for subsequent cross-coupling (e.g., Suzuki-Miyaura) or halogen-metal exchange, though it requires careful temperature control to prevent premature reactivity during acylation.
- The Meta-Methoxy Group: Acts as an electron-donating group, modulating the electronics of the aromatic ring and influencing the solubility profile.

Quantitative Data Summary

Property	Value	Causality / Implication
CAS Number	374803-67-5	Unique identifier for regulatory tracking[2].
Molecular Formula	C10H12BrNO3	Halogenated organic; dictates combustion hazards.
Molecular Weight	274.11 g/mol	Used for precise stoichiometric calculations.
SMILES	<chem>O=C(N(OC)C)C1=CC(OC)=C C=C1Br</chem>	Defines 3D topology and computational modeling.
Appearance	Solid / Powder	Prone to aerosolization; dictates inhalation risk.
Storage Temp.	Inert atmosphere, RT	Prevents hydrolytic degradation of the amide[3].

Advanced Safety Data Sheet (SDS) & Hazard Mitigation

Handling halogenated aromatic amides requires a proactive safety posture. The following hazard assessments and mitigation strategies are derived from established GHS protocols for structurally analogous Weinreb amides and brominated aromatics[4][5].

GHS Classification & Toxicological Mechanisms

- H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The electrophilic nature of the carbonyl carbon, combined with the lipophilicity of the aromatic ring, allows the compound to penetrate the lipid bilayers of the skin and ocular mucosa, causing localized protein denaturation and irritation.
- H335 (May cause respiratory irritation): If aerosolized, the fine particulate matter can deposit in the upper respiratory tract.

Engineering Controls & PPE

- Containment: All manipulations must be performed in a Class II biological safety cabinet or a standard chemical fume hood with a face velocity of 80–100 fpm.
- PPE: Nitrile gloves (minimum 0.11 mm thickness) are required. Because brominated compounds can permeate certain polymers over time, gloves should be changed immediately upon contamination.
- Fire Hazards: In the event of a fire, combustion of this material will release highly toxic and corrosive Hydrogen Bromide (HBr) gas and Nitrogen Oxides (NO_x)[4]. Extinguish using dry chemical, CO₂, or water spray, and mandate the use of self-contained breathing apparatus (SCBA) for responders.

Synthetic Workflows & Self-Validating Protocols

The primary utility of **2-bromo-N,5-dimethoxy-N-methylbenzamide** is its reaction with organometallic reagents to form ketones. The protocol below details the synthesis of (2-bromo-5-methoxyphenyl)(4-chlorophenyl)methanone, a critical intermediate in bromodomain inhibitor synthesis[1].

Protocol: Chelation-Controlled Grignard Addition

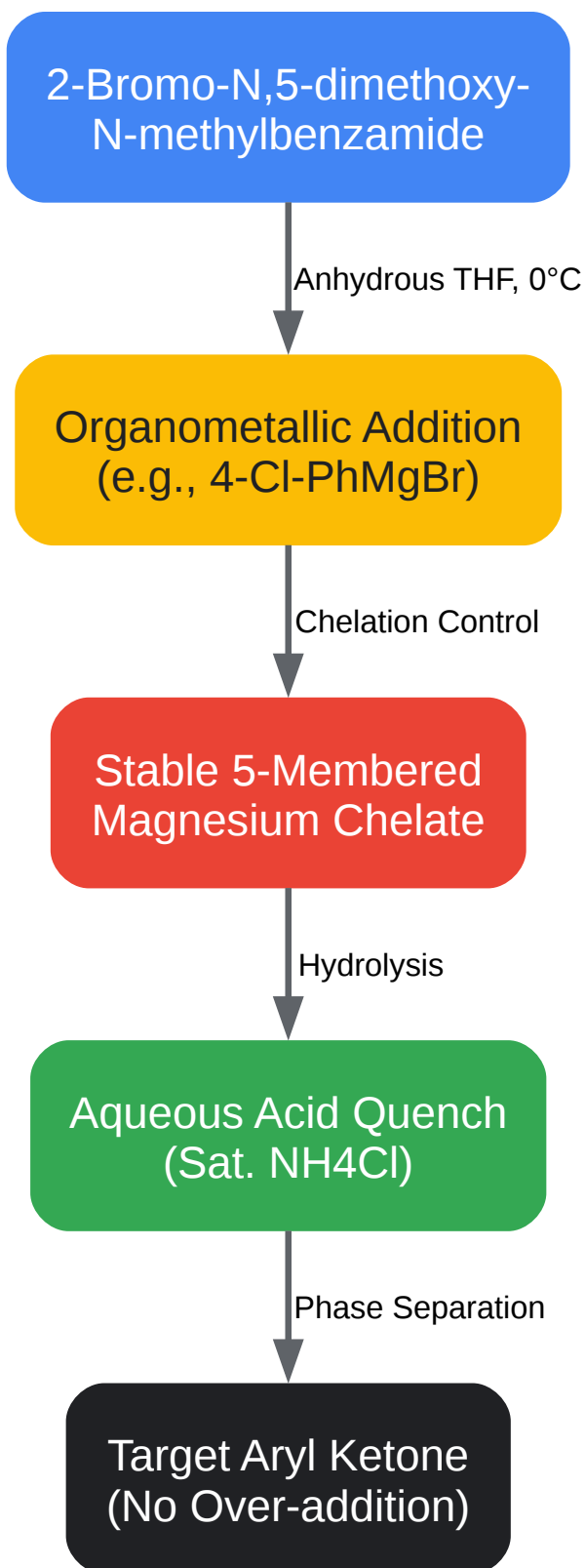
Scientific Rationale: Grignard reagents (RMgX) are preferred over organolithiums (RLi) for this specific substrate. Organolithiums are highly reactive and can trigger an unwanted halogen-metal exchange at the ortho-bromo position. Magnesium-based reagents are softer and selectively attack the Weinreb amide carbonyl.

Step-by-Step Methodology:

- **System Preparation:** Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon. **Self-Validation:** The absence of condensation on the flask walls ensures an anhydrous environment, preventing the destructive quenching of the Grignard reagent.
- **Substrate Dissolution:** Add **2-bromo-N,5-dimethoxy-N-methylbenzamide** (1.0 eq, e.g., 6.23 g) to the flask. Dissolve in anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration.
- **Thermal Control:** Cool the reaction mixture to 0 °C using an ice-water bath. **Causality:** Lowering the temperature stabilizes the incoming tetrahedral intermediate and suppresses side reactions.
- **Organometallic Addition:** Add 4-chlorophenylmagnesium bromide (1.1 to 1.5 eq) dropwise via a syringe pump over 30 minutes.
- **Chelation Phase:** Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. **Causality:** The magnesium ion coordinates with both the carbonyl oxygen and the N-methoxy oxygen, forming a rigid, stable 5-membered chelate ring. This prevents the collapse of the intermediate, explicitly blocking a second equivalent of Grignard from attacking and forming a tertiary alcohol.
- **Reaction Monitoring:** Monitor the disappearance of the starting material via TLC (Hexanes/Ethyl Acetate 3:1, UV visualization).
- **Hydrolytic Quench:** Once complete, cool the mixture back to 0 °C and carefully add saturated aqueous Ammonium Chloride (). **Causality:** The mildly acidic aqueous environment protonates the intermediate, breaking the metal chelate and forcing the collapse of the tetrahedral center to yield the target ketone and N,O-dimethylhydroxylamine.
- **Isolation:** Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous , filter, and concentrate under reduced pressure.

Signaling / Synthetic Pathway Visualization

The following diagram illustrates the mechanistic logic of the Weinreb amide acylation workflow described in the protocol.



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Fig 1: Chelation-controlled synthetic workflow of the Weinreb amide.

References

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- To cite this document: BenchChem. [Advanced Technical Guide & Safety Data Profile: 2-Bromo-N,5-dimethoxy-N-methylbenzamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14133723/docs#advanced-technical-guide-safety-data-profile-2-bromo-n-5-dimethoxy-n-methylbenzamide>]

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